3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C16H14O4. This compound is part of the biphenyl carboxylic acid family, characterized by the presence of two benzene rings connected by a single bond, with various functional groups attached to the rings. The acetoxymethyl group and the carboxylic acid group are key functional groups in this compound, contributing to its unique chemical properties and reactivity.
Mechanism of Action
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Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves several steps, starting from commercially available biphenyl derivatives. One common method involves the acetylation of a biphenyl derivative followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reaction temperatures can vary, but they are generally maintained between 50°C and 100°C to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: The major product is 3’-(Carboxymethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: The major products can be 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid or 3’-(Formylmethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: The major products depend on the substituents introduced, such as 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-chlorocarboxylic acid.
Scientific Research Applications
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 3’-(Formylmethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 3’-(Methyl)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound in various research fields. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
4-[3-(acetyloxymethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-10-12-3-2-4-15(9-12)13-5-7-14(8-6-13)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOSIZOYHRZVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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